N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, and a benzo[b]thiophene-2-carboxamide group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures can be analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the hydroxypropyl group might undergo reactions typical of alcohols, while the benzo[b]thiophene-2-carboxamide group might participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational tools. These properties include solubility, stability, reactivity, and more .Scientific Research Applications
Antiproliferative Activity
N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including a benzo[d][1,3]dioxole derivative, have shown promising antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. These compounds, by inhibiting histone deacetylases, exhibit significant potential in cancer treatment research (Jiao et al., 2009).
Synthesis and Characterization
Studies involving the synthesis and characterization of various derivatives, including those with a benzo[d][1,3,2]dioxaphosphol-5-yl group, have been conducted. These derivatives have been subjected to biological evaluation and molecular docking studies, highlighting the compound's versatility and potential in diverse research applications (Talupur et al., 2021).
Antioxidant Activity
A range of compounds, including those with a benzo[d][1,3]dioxole component, have been synthesized and evaluated for their antioxidant activity. Such compounds have shown significant potential as potent antioxidants, further extending their application in scientific research (Tumosienė et al., 2019).
Novel Synthesis Methods
Innovative methods for synthesizing compounds, including benzo[b]thiophen-2-yl derivatives, have been developed. These methods enhance the understanding of chemical properties and facilitate the exploration of new applications in various scientific fields (Mohareb et al., 2004).
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl and thiophene-2-carboxamide structure have been reported to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis. Additionally, some benzo[b]thiophene-2-carboxamide derivatives have been designed as potential STING agonists , which are involved in innate immune responses.
Mode of Action
This could result in changes in signal transduction pathways, leading to altered cellular responses .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits VEGFR1, it could potentially suppress angiogenesis, affecting tumor growth and metastasis . If it acts as a STING agonist, it could enhance the innate immune response, potentially leading to anti-tumor effects .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-19(22,13-6-7-14-15(9-13)24-11-23-14)10-20-18(21)17-8-12-4-2-3-5-16(12)25-17/h2-9,22H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNJYQRABVWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC4=C(C=C3)OCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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